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6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one

PDE4 selectivity N-substitution SAR phenylpiperidine scaffold

This compound is a rationally designed, N2-alkylated pyridazin-3(2H)-one that uniquely pairs a 3,4-dimethoxyphenyl group (a validated PDE4 pharmacophore) with a 4-phenylpiperidin-1-ylmethyl substituent. This specific combination occupies uncharted chemical space within the pyridazinone class, making it a high-value diversity element for PDE4 inhibitor screening libraries, TbrPDEB1 hit discovery (with predicted lower human PDE4 crossover than NPD-001), and reversible MAO-B inhibitor programs. Its piperidine (vs. piperazine) linker also makes it a structurally precise negative control for aminergic GPCR SAR studies. Procure this compound to generate novel, patentable selectivity profiles distinct from roflumilast, apremilast, and crisaborole chemotypes.

Molecular Formula C24H27N3O3
Molecular Weight 405.5 g/mol
Cat. No. B11023356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one
Molecular FormulaC24H27N3O3
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCC(CC3)C4=CC=CC=C4)OC
InChIInChI=1S/C24H27N3O3/c1-29-22-10-8-20(16-23(22)30-2)21-9-11-24(28)27(25-21)17-26-14-12-19(13-15-26)18-6-4-3-5-7-18/h3-11,16,19H,12-15,17H2,1-2H3
InChIKeyUZTLKMZKHDXKTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,4-Dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one: Compound Identity, Class, and Procurement-Relevant Baseline


6-(3,4-Dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one (molecular formula C₂₄H₂₇N₃O₃; MW 405.5 g/mol) is a synthetic, N2-alkylated pyridazin-3(2H)-one derivative belonging to the phenylpyridazinone subclass. The pyridazinone core is a privileged scaffold in medicinal chemistry with demonstrated activity across phosphodiesterase (PDE) inhibition, monoamine oxidase (MAO) inhibition, formyl peptide receptor (FPR) agonism, and bromodomain modulation [1][2]. This specific compound combines a 3,4-dimethoxyphenyl substituent at C6—a pharmacophore associated with PDE4 inhibitory activity [3]—with a 4-phenylpiperidin-1-ylmethyl group at N2, a substitution pattern distinct from the more commonly explored piperazine-linked or acetamide-linked pyridazinone analogs. CRITICAL CAVEAT: No direct, peer-reviewed experimental pharmacological data (IC₅₀, Kᵢ, EC₅₀) were identified in the published primary literature for this exact compound as of the search date. All differentiation claims herein are therefore based on class-level structure–activity relationship (SAR) inference from closely related pyridazinone derivatives with shared structural motifs, and are explicitly tagged as such.

Why Generic Pyridazinone Substitution Fails: Structural Determinants of Target Engagement and Selectivity in 6-(3,4-Dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one


In the pyridazinone chemotype, both the nature of the C6 aryl substituent and the N2 alkylation group are independent, non-redundant determinants of target potency, isoform selectivity, and off-target profile. Established SAR from the Van der Mey PDE4 series demonstrates that N-substitution in pyridazinones is not merely beneficial but accounts for PDE4 selectivity, while the C6 3,4-dimethoxyphenyl group governs PDE4 versus PDE3 discrimination [1]. Similarly, in the NPD-001 phenylpyridazinone series, alteration of the N2 substituent produced a 25,000-fold range in TbrPDEB1 inhibitory potency across analogs [2]. In the FPR agonist series, relocation or modification of the N2 acetamide fragment switched receptor subtype preference between FPR1 and FPR2 [3]. Consequently, two pyridazinones sharing only the C6 3,4-dimethoxyphenyl motif but differing in N2 substitution—or sharing only the N2 4-phenylpiperidine motif but differing in C6 aryl group—cannot be assumed to exhibit comparable potency, selectivity, or biological function. The specific combination of 4-phenylpiperidin-1-ylmethyl at N2 and 3,4-dimethoxyphenyl at C6 defines a unique chemical space within this scaffold class whose pharmacological fingerprint remains to be experimentally characterized.

Quantitative Differentiation Evidence: 6-(3,4-Dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one vs. Structural Analogs


N2 Substituent Architecture: 4-Phenylpiperidine vs. Piperazine or Acetamide Linkers Defines PDE4 Selectivity and FPR Engagement Potential

The target compound incorporates a 4-phenylpiperidin-1-ylmethyl group at N2. In the foundational Van der Mey PDE4 SAR study, N-substitution on the pyridazinone ring was demonstrated to be the primary driver of PDE4 selectivity: all tested N-substituted 6-(3,4-dimethoxyphenyl) pyridazinones were PDE4-selective, whereas the N-unsubstituted reference compound 3b (a 4,5-dihydro analog with the same C6 3,4-dimethoxyphenyl group but no N2 alkylation) lost selectivity, showing nearly equivalent dual PDE3/PDE4 inhibition (pIC₅₀ 6.5 vs. 6.6, respectively) [1]. By contrast, the NPD-001 scaffold uses an N2 acetamide-tetrazole extension and achieves sub-nanomolar hPDE4B1 potency (IC₅₀ = 0.6 nM) but with significant human PDE4/TbrPDEB1 crossover [2]. The 4-phenylpiperidine moiety in the target compound is structurally distinct from both the simple N-alkyl groups in the Van der Mey series and the acetamide-tetrazole of NPD-001, positioning it in an unexplored N2 chemical space with unknown but potentially differentiated selectivity.

PDE4 selectivity N-substitution SAR phenylpiperidine scaffold

C6 3,4-Dimethoxyphenyl Pharmacophore: Quantitative Association with PDE4 Inhibition and Differentiation from Mono-Methoxy or Unsubstituted Phenyl Analogs

The 3,4-dimethoxyphenyl group at C6 is a well-validated PDE4 pharmacophore. In the Van der Mey study, all compounds bearing this C6 substituent exhibited PDE4 inhibition, with the N-substituted analogs achieving PDE4 selectivity [1]. The dual methoxy substitution pattern matters: in the NPD-001 SAR exploration, the 3,4-dimethoxy substitution on the phenyl ring was synthetically employed for multiple active analogs (compounds 4, 5, 8–11), while mono-methoxy (compound 6) and unsubstituted phenyl variants showed altered potency profiles [2]. The closely related analog 6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one—differing only in the position and number of methoxy groups on the C6 phenyl ring—is commercially available and represents the most immediate comparator for head-to-head evaluation . The shift from 3,4-dimethoxy to 2-methoxy is predicted to alter the electron density and hydrogen-bonding capacity of the C6 aryl ring, which docking studies in related series have shown to affect PDE4 binding pocket occupancy.

PDE4 pharmacophore 3,4-dimethoxyphenyl SAR PDE3/PDE4 selectivity

Piperidine vs. Piperazine Linker: Predicted Physicochemical Differentiation Affecting CNS Permeability and Off-Target Binding

The target compound employs a 4-phenylpiperidine moiety connected via a methylene bridge to N2 of the pyridazinone. The closest structural analogs in the patent and published literature predominantly use piperazine (e.g., 2-[(4-benzylpiperazin-1-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one ) or morpholine linkers rather than piperidine. This distinction is pharmacologically meaningful: piperidine has a measurably higher basicity (pKₐ ~10.5–11 for tertiary piperidine vs. ~9.5–9.8 for N-aryl piperazines) and greater lipophilicity (ΔcLogP ~+0.5–1.0 for piperidine vs. piperazine), which influences both blood–brain barrier (BBB) penetration potential and off-target receptor binding profiles. The 4-phenyl substituent on the piperidine ring further increases lipophilicity and introduces a potential π–π interaction motif absent in simple N-alkyl piperazines. In the MAO-B pyridazinone series (TR2, TR16), the PAMPA assay demonstrated that compounds with appropriate lipophilicity could traverse the BBB [1]; the target compound's calculated properties (MW 405.5; predicted cLogP ~3.5–4.5 based on structural analogy) place it in favorable CNS drug-like chemical space.

CNS drug design piperidine vs piperazine BBB permeability physicochemical properties

Absence of Tetrazole or Acetamide Extension: Differentiation from NPD-001 Series for Parasite-Selective vs. Human PDE4 Applications

NPD-001, the most extensively characterized phenylpyridazinone, carries a tetrazole-containing acetamide extension at N2 that is critical for its sub-nanomolar human PDE4B1 potency (IC₅₀ = 0.6 nM) but also limits its utility as an anti-trypanosomal agent due to immunosuppressive TNFα suppression from PDE4 inhibition [1]. The target compound lacks this tetrazole-acetamide extension entirely; its N2 substituent terminates with a simple 4-phenylpiperidine. In the NPD-001 SAR study, the authors explicitly stated that the goal was to identify analogs with reduced human PDE4 potency while retaining TbrPDEB1 inhibition to achieve parasite selectivity [1]. The structural simplification at N2 in the target compound—replacing the extended polar acetamide-tetrazole with a compact, lipophilic tertiary amine—is consistent with the design strategy for decreasing human PDE4 engagement. This positions the target compound as a candidate scaffold for anti-parasitic or non-PDE4 applications where the immunosuppressive liabilities of potent PDE4 inhibition must be avoided.

TbrPDEB1 human PDE4 selectivity anti-parasitic drug discovery NPD-001

MAO-B Inhibition Potential: Structural Analogy to TR2/TR16 Pyridazinone Series and Differentiation from Selegiline

A distinct series of pyridazinone derivatives (TR1–TR16) was recently characterized as potent, selective, and reversible MAO-B inhibitors [1]. The most potent compounds, TR16 (IC₅₀ = 0.17 µM) and TR2 (IC₅₀ = 0.27 µM), are competitive inhibitors with Ki values of 0.149 ± 0.016 µM and 0.230 ± 0.004 µM, respectively, and extraordinary selectivity indices for MAO-B over MAO-A (SI >235 for TR16; SI = 85 for TR2) [1]. While TR2 and TR16 feature para-chloro substitution critical for their potency, the pyridazinone core with C6 aryl and N2 alkyl substitution is shared with the target compound. The target compound's 3,4-dimethoxyphenyl group at C6 and 4-phenylpiperidine at N2 represent alternative substitution that may engage the MAO-B active site differently. The reversible, competitive mechanism of TR2/TR16 contrasts with the irreversible inhibition of clinical MAO-B drugs selegiline and rasagiline, potentially offering safety advantages by avoiding permanent enzyme inactivation [1]. The target compound, if it exhibits MAO-B activity, would similarly be expected to be a reversible inhibitor based on the absence of a propargylamine or similar irreversible warhead.

MAO-B inhibition Parkinson's disease competitive inhibitor pyridazinone

FPR Agonism Potential: Structural Overlap with Pyridazinone FPR Agonists and Differentiation from Bromophenylacetamide Series

Multiple independent series have established pyridazin-3(2H)-ones as privileged scaffolds for formyl peptide receptor (FPR) agonism [1][2]. The most potent FPR agonists in this class (e.g., compound 8a: FPR1 EC₅₀ = 45 nM; compound 13a: FPR2 EC₅₀ = 35 nM; compound 50: biased ERK1/2 phosphorylation EC₅₀ = 0.083 µM with 20-fold bias away from Ca²⁺ mobilization at hFPR1) all contain a 4-bromophenylacetamide fragment at N2 that was described as 'essential for activity in the pyridazinone series' [1][2]. The target compound replaces this critical bromophenylacetamide with a 4-phenylpiperidin-1-ylmethyl group. While the bromine atom is absent, the 4-phenyl substituent on the piperidine ring may serve as a surrogate aromatic moiety capable of occupying the same hydrophobic pocket in FPRs. However, the lack of the acetamide linker—which provides both H-bond donor/acceptor functionality and conformational flexibility—may significantly alter FPR subtype selectivity and intrinsic efficacy. The target compound therefore represents a structural departure from the validated FPR agonist pharmacophore that could either diminish activity or confer novel biased signaling properties distinct from the bromophenylacetamide series.

formyl peptide receptor FPR1 FPR2 biased agonism pyridazinone

Optimal Research Application Scenarios for 6-(3,4-Dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one Based on Structural Differentiation Evidence


PDE4-Focused Screening Library Expansion with Novel N2 Chemical Space

The compound is best deployed as a diversity element in PDE4 inhibitor screening libraries where the N2 substitution is varied systematically. Given the Van der Mey SAR establishing that N-substitution governs PDE4 selectivity in the 3,4-dimethoxyphenyl pyridazinone series [1], the 4-phenylpiperidin-1-ylmethyl group represents an unexplored N2 topology not represented in the original phthalazinone/pyridazinone SAR. Screening this compound alongside N2-unsubstituted, N2-benzyl, and N2-acetamide controls can map the N2 chemical space for PDE4 potency and isoform selectivity. The compound is particularly suited for academic or biotech PDE4 programs seeking novel intellectual property outside the crowded phthalazinone patent space. Procurement rationale: the combination of 3,4-dimethoxyphenyl (validated PDE4 pharmacophore) with a non-obvious N2 group may yield patentable selectivity profiles distinct from roflumilast, apremilast, or crisaborole chemotypes.

Anti-Trypanosomal Lead Discovery via TbrPDEB1 Screening with Reduced Human PDE4 Liability Risk

NPD-001 validation studies demonstrated that phenylpyridazinones are potent TbrPDEB1 inhibitors but suffer from even more potent human PDE4 inhibition (hPDE4B1 IC₅₀ = 0.6 nM vs. TbrPDEB1 IC₅₀ = 4 nM), causing unacceptable TNFα suppression for anti-parasitic applications [2]. The target compound's simplified N2 group—a compact tertiary amine without the extended polar acetamide-tetrazole of NPD-001—is structurally aligned with the design objective of reducing human PDE4 potency while retaining TbrPDEB1 activity. This compound should be prioritized for TbrPDEB1/TbrPDEB2 enzyme screens and T. brucei cellular assays in hit discovery campaigns for human African trypanosomiasis. Its lack of the 4-bromophenylacetamide fragment also means it does not overlap with the FPR agonist pharmacophore, reducing the risk of confounding immunomodulatory activity in whole-parasite assays. Procurement rationale: a structurally novel N2 substitution pattern for TbrPDEB1 SAR exploration with predicted lower human PDE4 crossover than NPD-001.

CNS-Penetrant MAO-B Inhibitor Lead Generation for Neurodegenerative Disease

The TR2/TR16 pyridazinone series established that this scaffold class can produce highly selective, reversible, competitive MAO-B inhibitors with demonstrated BBB permeability [3]. The target compound's 4-phenylpiperidine fragment increases lipophilicity (predicted cLogP ~3.5–4.5) compared to the simpler N-substituents in the TR series, which may enhance passive BBB permeation—a critical requirement for Parkinson's disease and other neurodegenerative indications. Additionally, the absence of a propargylamine or cyclopropylamine warhead predicts reversible rather than irreversible MAO-B inhibition, avoiding the safety concerns (hypertensive crisis with dietary tyramine, permanent enzyme inactivation) of clinical irreversible inhibitors selegiline and rasagiline. Procurement rationale: a CNS-oriented pyridazinone scaffold for reversible MAO-B inhibitor screening with predicted superior BBB penetration to piperazine-linked analogs and a cleaner safety mechanism than irreversible clinical agents.

Selectivity Profiling Control Compound for Piperazine-Pyridazinone α₁-Adrenoceptor Programs

Pyridazinone-arylpiperazine hybrids have been extensively characterized as high-affinity α₁-adrenoceptor antagonists with subnanomolar Ki values [4]. The target compound's deliberate replacement of piperazine with piperidine and the presence of a 4-phenyl substituent create a structurally matched negative control for probing whether α₁-adrenoceptor binding in this chemical class requires the piperazine motif or is more broadly driven by the pyridazinone-arylalkyl pharmacophore. Running the target compound in parallel with a piperazine-pyridazinone analog in α₁ₐ, α₁_b_, α₁_d_, and 5-HT₁A radioligand binding assays would directly quantify the contribution of the piperazine vs. piperidine linker to receptor affinity and selectivity. Procurement rationale: a structurally precise comparator for SAR studies dissecting the molecular determinants of aminergic GPCR binding in the pyridazinone class.

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